molecular formula C19H14BrN3O4 B11540311 2-(4-bromonaphthalen-1-yl)-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide

2-(4-bromonaphthalen-1-yl)-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B11540311
M. Wt: 428.2 g/mol
InChI Key: UFMBLRUKXXDGFA-SRZZPIQSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromonaphthalen-1-yl)-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide is a complex organic compound that features a bromonaphthalene moiety and a hydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromonaphthalen-1-yl)-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide typically involves the condensation of 2-(4-bromonaphthalen-1-yl)acetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 2-hydroxy-5-nitrobenzaldehyde under acidic or basic conditions to yield the final product. The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromonaphthalen-1-yl)-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The bromine atom in the naphthalene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amino derivatives where the nitro group is reduced to an amine.

    Substitution: Compounds where the bromine atom is replaced by other functional groups.

Scientific Research Applications

2-(4-bromonaphthalen-1-yl)-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-bromonaphthalen-1-yl)-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromonaphthalen-1-yl 2-(4-methylphenoxy)acetate
  • (4-bromonaphthalen-1-yl)methanamine hydrochloride
  • 2-(4-bromonaphthalen-1-yl)acetic acid

Uniqueness

2-(4-bromonaphthalen-1-yl)-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide is unique due to its specific structural features, such as the presence of both a bromonaphthalene moiety and a hydrazide linkage

Properties

Molecular Formula

C19H14BrN3O4

Molecular Weight

428.2 g/mol

IUPAC Name

2-(4-bromonaphthalen-1-yl)-N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C19H14BrN3O4/c20-17-7-5-12(15-3-1-2-4-16(15)17)10-19(25)22-21-11-13-9-14(23(26)27)6-8-18(13)24/h1-9,11,24H,10H2,(H,22,25)/b21-11+

InChI Key

UFMBLRUKXXDGFA-SRZZPIQSSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)CC(=O)N/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])O

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)CC(=O)NN=CC3=C(C=CC(=C3)[N+](=O)[O-])O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.